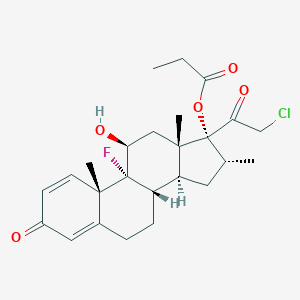

21-Chloro-9-fluoro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-Propionate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related corticosteroids often involves the introduction of halogen atoms at specific positions on the steroid nucleus to prevent rearrangement and to yield conjugated double bonds. For instance, the synthesis of 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and its halogenated analogs from prednisolone showcases the complexity and precision required in the chemical synthesis of fluorinated corticosteroids (Toscano et al., 1977).

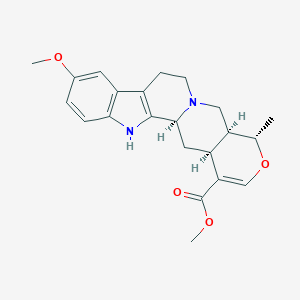

Molecular Structure Analysis

The detailed molecular structure analysis of corticosteroids like 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate reveals the importance of hydrogen bonding and the orientation of molecular planes in defining their biological activity. The structure is determined using techniques such as X-ray diffraction, showcasing the tetragonal crystals and the positioning of fluorine atoms which significantly affect the compound's reactivity and interactions (Valente et al., 1997).

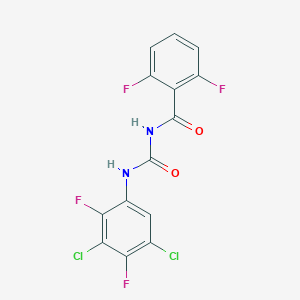

Chemical Reactions and Properties

Corticosteroids undergo various chemical reactions, including halogenation, epoxidation, and fluorination, to achieve desired properties. These processes modify the steroid nucleus, impacting the compound's anti-inflammatory properties and reactivity. The creation of derivatives through these reactions allows for the exploration of structure-activity relationships, informing the development of compounds with specific therapeutic profiles (Mitsukuchi et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for the practical application and formulation of corticosteroids. These properties are influenced by the molecular structure and substituents present on the steroid nucleus. Research into these aspects facilitates the development of more effective and manageable pharmaceutical formulations (Terzis & Theophanides, 1975).

Chemical Properties Analysis

The chemical properties of fluorinated corticosteroids, including reactivity, stability, and interactions with biological molecules, are central to their pharmacological effects. Studies on the metabolism of steroidal anti-inflammatory antedrugs reveal insights into how these compounds are processed in biological systems, affecting their efficacy and safety profiles. Understanding these properties is essential for designing steroids with optimized therapeutic potential and minimized adverse effects (Ko et al., 2000).

Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Use

Fluticasone propionate, a fluoromethyl androstane 17beta-carbiothioate, is classified as a moderate potency corticosteroid for dermatological use. It exhibits significant activity in vasoconstrictor assays and demonstrates a low potential for causing systemic effects due to its high affinity for the glucocorticoid receptor and high lipophilicity. Clinical trials have shown its efficacy in treating conditions like atopic dermatitis and psoriasis without significant systemic toxicity, highlighting its utility as a topical treatment option with a favorable safety profile (Spencer & Wiseman, 1997).

Toxicology of Related Compounds

Though not directly related to fluticasone propionate, the toxicological review of various diene monomers such as 1,3-butadiene, chloroprene, and isoprene offers insights into the importance of understanding the environmental and health impacts of chemical substances used in industrial applications. This review underscores the need for careful consideration of the potential risks associated with exposure to chemicals that share structural similarities or are used within the same industrial contexts (Hurst, 2007).

Fluorocarbon Refrigerants and Syntheses

Fluticasone propionate's development and application can also be contextualized within the broader history and progress of fluorocarbon synthesis, highlighting the evolving industrial manufacturing methods and regulatory constraints. This background is crucial for understanding the chemical innovations and environmental considerations that inform the development of pharmaceuticals and other fluorine-containing products (Sicard & Baker, 2020).

Emerging Concerns and Alternatives

Recent research on fluorinated alternative chemicals, including fluoroalkylether compounds, points to ongoing environmental and health concerns associated with persistent organic pollutants. The identification of novel PFASs in environmental and biomonitoring samples calls for continued vigilance and research to understand the implications of these substances and to develop safer alternatives (Munoz et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGUOGMQLZIXBE-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kog6AE3Q8J | |

CAS RN |

25122-52-5 | |

| Record name | 21-Chloro-9-fluoro-11beta-hydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-chloro-9-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOG6AE3Q8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)